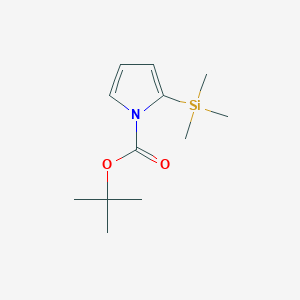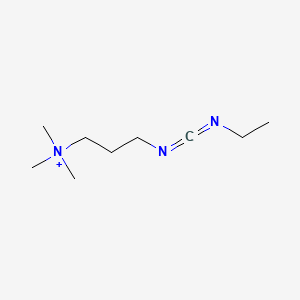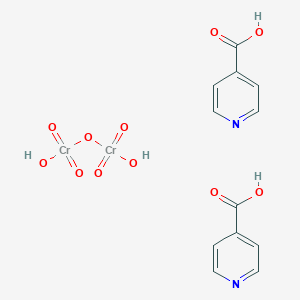
heptyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le heptyl(triphényl)phosphanium ; bromure d'hydrogène, également connu sous le nom de bromure de heptyltriphénylphosphonium, est un sel de phosphonium organique. Ce composé est caractérisé par sa formule moléculaire C25H30BrP et une masse molaire de 441,38 g/mol . Il se présente sous la forme d'une poudre cristalline blanche et est connu pour ses applications dans la synthèse organique et la catalyse .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le heptyl(triphényl)phosphanium ; bromure d'hydrogène peut être synthétisé par la réaction du bromure d'heptyle avec la triphénylphosphine. La réaction se déroule généralement comme suit :
C7H15Br+P(C6H5)3→C7H15P(C6H5)3Br
Cette réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation et est souvent réalisée dans des solvants comme le dichlorométhane ou le toluène à température ambiante {_svg_2}.
Méthodes de production industrielle : À l'échelle industrielle, la production de heptyl(triphényl)phosphanium ; bromure d'hydrogène implique des voies de synthèse similaires, mais avec des conditions optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu pour garantir la constance de la qualité et du rendement du produit .
Analyse Des Réactions Chimiques
Types de réactions : Le heptyl(triphényl)phosphanium ; bromure d'hydrogène subit diverses réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'ion bromure est remplacé par d'autres nucléophiles.
Oxydation et réduction : L'ion phosphonium peut être impliqué dans des réactions d'oxydoréduction, bien que celles-ci soient moins fréquentes.
Réactifs et conditions courants :
Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les ions hydroxydes, les alcoolates et les amines.
Solvants : Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme l'acétonitrile ou le diméthylsulfoxyde (DMSO).
Principaux produits : Les principaux produits de ces réactions dépendent du nucléophile spécifique utilisé. Par exemple, la réaction avec l'hydroxyde de sodium peut produire de l'oxyde de heptyltriphénylphosphine .
Applications De Recherche Scientifique
Le heptyl(triphényl)phosphanium ; bromure d'hydrogène a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur de transfert de phase en synthèse organique, facilitant les réactions entre des composés dans différentes phases.
Médecine : Des recherches sont en cours sur son utilisation comme agent de libération de médicaments, en particulier pour cibler des cellules ou des tissus spécifiques.
5. Mécanisme d'action
Le mécanisme par lequel le heptyl(triphényl)phosphanium ; bromure d'hydrogène exerce ses effets est principalement dû à son rôle de catalyseur de transfert de phase. Il facilite le transfert de réactifs entre différentes phases (par exemple, aqueuse et organique) en formant un complexe avec le réactif, augmentant ainsi sa solubilité dans la phase souhaitée. Cela améliore la vitesse et l'efficacité de la réaction .
Composés similaires :
- Bromure de méthyl(triphényl)phosphanium
- Bromure d'éthyl(triphényl)phosphanium
- Bromure de butyl(triphényl)phosphanium
Comparaison : Le heptyl(triphényl)phosphanium ; bromure d'hydrogène est unique en raison de sa chaîne alkyle plus longue, qui peut influencer sa solubilité et sa réactivité par rapport à ses analogues à chaîne plus courte. Cela le rend particulièrement utile dans les applications nécessitant une hydrophobie plus élevée ou des propriétés spécifiques de transfert de phase .
Mécanisme D'action
The mechanism by which heptyl(triphenyl)phosphanium;hydrobromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactant, thereby increasing its solubility in the desired phase. This enhances the reaction rate and efficiency .
Comparaison Avec Des Composés Similaires
- Methyl(triphenyl)phosphanium bromide
- Ethyl(triphenyl)phosphanium bromide
- Butyl(triphenyl)phosphanium bromide
Comparison: Heptyl(triphenyl)phosphanium;hydrobromide is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher hydrophobicity or specific phase-transfer properties .
Propriétés
Formule moléculaire |
C25H31BrP+ |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
heptyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1; |
Clé InChI |
WCZSOHSGMBVYFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)



![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)
![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)

